molecular formula C14H16N4O3 B2947442 2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide CAS No. 2034504-65-7

2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2947442
CAS No.: 2034504-65-7
M. Wt: 288.307
InChI Key: DOIJVXSELKPXTR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest for its potential applications in various fields of research. This compound is notable for its unique structural characteristics, which combine cyclopropyl and pyridopyrimidine moieties, offering a broad spectrum of chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multi-step organic synthesis protocols. The starting materials often include cyclopropylamine, ethyl acetoacetate, and appropriate reagents to construct the pyridopyrimidine scaffold. Typical reaction conditions might include:

  • Step 1: Cyclopropylamine reacts with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the cyclopropyl intermediate.

  • Step 2: The intermediate undergoes further reactions to introduce the pyridopyrimidine core, often involving cyclization reactions facilitated by reagents like phosphorus oxychloride (POCl3).

  • Step 3: The resulting compound is subjected to acylation conditions, typically using acetic anhydride and catalysts like pyridine, to yield the final product.

Industrial Production Methods

Industrial production of this compound might utilize optimized synthetic routes to maximize yield and efficiency, often involving flow chemistry or microwave-assisted synthesis to accelerate reaction times and improve throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl or pyridopyrimidine moieties, using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can target the carbonyl groups, employing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The acetyl group can participate in nucleophilic substitution reactions, reacting with various nucleophiles under conditions that promote such transformations (e.g., acidic or basic media).

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide

  • Reduction: Lithium aluminium hydride, sodium borohydride

  • Substitution: Nucleophiles such as amines, alcohols, under acidic or basic conditions

Major Products Formed

  • Oxidation: Cyclopropyl derivatives with oxidized functional groups

  • Reduction: Reduced derivatives with hydroxyl or alkyl groups

  • Substitution: Substituted derivatives where the acetyl group is replaced with other functional groups

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis pathways.

Biology

Medicine

In medicine, research is focused on its potential as a pharmacophore for designing new drugs, particularly those targeting enzymatic pathways or receptors involved in disease processes.

Industry

In industry, the compound might be used in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyridopyrimidine moieties may facilitate binding to these targets, potentially inhibiting enzymatic activity or modulating receptor functions. Pathways involved could include key signaling cascades or metabolic routes pertinent to the compound's biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)acetamide: Similar structure but lacking the pyridopyrimidine moiety.

  • N-(2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide: Similar but without the cyclopropyl group.

  • Cyclopropylamine derivatives: Various compounds featuring the cyclopropyl group, showcasing differing biological activities.

Highlighting Uniqueness

This compound’s uniqueness lies in its combination of cyclopropyl and pyridopyrimidine moieties, which is not commonly seen in other related compounds. This structural uniqueness endows it with distinctive chemical reactivity and biological potential, differentiating it from simpler analogues or other pyrimidine derivatives.

Properties

IUPAC Name

2-cyclopropyl-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-11(8-9-3-4-9)15-6-7-18-13(20)10-2-1-5-16-12(10)17-14(18)21/h1-2,5,9H,3-4,6-8H2,(H,15,19)(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIJVXSELKPXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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